REACTION_CXSMILES
|
[B:1]([Cl:4])(Cl)Cl.[OH:5][C:6]([C:9]([OH:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7]>CCCCC>[Cl:4][B:1]1[O:12][C:9]([CH3:11])([CH3:10])[C:6]([CH3:8])([CH3:7])[O:5]1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 20° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solid byproduct, B2[(OCMe2)2]3 is removed by filtration
|
Type
|
DISTILLATION
|
Details
|
The remaining solution is distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClB1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |